Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

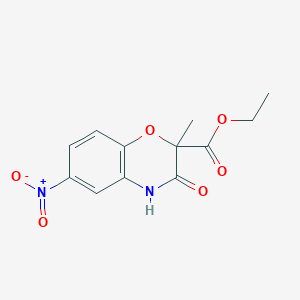

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 154365-37-4) is a nitro-substituted benzoxazine derivative with the molecular formula C₁₂H₁₂N₂O₆ and a molecular weight of 280.23 g/mol . Its structure features a benzoxazine core with a methyl group at position 2, a nitro group at position 6, and an ethyl carboxylate ester at position 2.

The nitro group at position 6 imparts strong electron-withdrawing effects, influencing its reactivity and physicochemical properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzoxazine derivatives, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name |

ethyl 2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c1-3-19-11(16)12(2)10(15)13-8-6-7(14(17)18)4-5-9(8)20-12/h4-6H,3H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARDOKXXQXTSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443512 | |

| Record name | Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154365-37-4 | |

| Record name | Ethyl 3,4-dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154365-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the condensation of 2-nitrophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or alcohols, suitable solvents such as dichloromethane or ethanol.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Reduction: Ethyl 2-methyl-6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Substitution: Various amides or esters depending on the nucleophile used.

Hydrolysis: 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

Scientific Research Applications

Synthesis and Production

The synthesis of ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the condensation of 2-nitrophenol with ethyl acetoacetate in the presence of a base like sodium ethoxide. The reaction conditions usually require refluxing the reactants in ethanol for several hours to achieve the desired product.

In industrial settings, production can be optimized using continuous flow reactors to improve yield and purity, alongside advanced purification techniques such as crystallization and chromatography.

Chemistry

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to undergo reactions such as reduction, substitution, and hydrolysis makes it valuable for producing derivatives with specific properties.

Biology

Research has indicated potential biological activities of this compound. Studies have explored its antimicrobial and anticancer properties, suggesting that it may interact with cellular components through bioreduction of the nitro group to form reactive intermediates. These intermediates can lead to cytotoxic effects on targeted cells.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents that could address various diseases.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes and receptors contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoxazine Derivatives

Table 1: Structural and Physical Properties Comparison

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound (6-NO₂) is a stronger electron-withdrawing substituent compared to the chloro (6-Cl) or ethylsulfonyl (6-EtSO₂) groups in analogs. This difference influences reactivity in electrophilic substitution reactions and solubility . The ethyl carboxylate ester at position 2 enhances lipophilicity compared to the methyl ester in Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate .

Synthetic Routes :

- The target compound’s nitro group is likely introduced via nitration, whereas chloro or bromo analogs (e.g., Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) are synthesized using halogenation reagents like bromine or chlorine .

- Ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate requires sulfonation steps, which are distinct from nitro group installation .

Thermal Stability :

Functional Group Impact on Reactivity

Table 2: Reactivity in Formylation Reactions

Key Observations:

Nitro Group as a Deactivating Substituent :

- The nitro group at position 6 in the target compound likely deactivates the aromatic ring, making it less reactive toward electrophilic formylation compared to chloro or benzyl-substituted analogs .

- In contrast, Ethyl 4-benzyl-6-bromo-7-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes formylation at position 7 under Vilsmeier-Haack conditions due to the directing effects of the benzyl group .

Complementarity of Methods :

Pharmacological Relevance

- Anti-inflammatory applications : The oxo group at position 3 may mimic carbonyl-containing bioactive molecules .

Biological Activity

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 154365-37-4) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₂N₂O₆

- Molecular Weight : 280.24 g/mol

- Melting Point : 173–174 °C

- Structure : The compound contains a benzoxazine ring and a nitro group, which contribute to its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that derivatives of benzoxazines possess significant antimicrobial properties. Ethyl 2-methyl-6-nitro derivatives have shown effectiveness against various bacterial strains, highlighting their potential as antibacterial agents .

- Anticancer Potential : Studies suggest that benzoxazine derivatives can inhibit cancer cell proliferation. Ethyl 2-methyl-6-nitro has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in reducing cell viability .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with ethyl 2-methyl-6-nitro .

- Analgesic Activity : Ethyl 2-methyl-6-nitro has been reported to possess analgesic properties comparable to standard analgesics like amidopyrine. In experiments involving pain models in mice, it exhibited significant pain-relieving effects .

The mechanisms underlying the biological activities of ethyl 2-methyl-6-nitro involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, leading to reduced disease progression.

- Cell Cycle Arrest : Some studies indicate that ethyl 2-methyl-6-nitro induces cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis.

Case Studies

Several case studies have highlighted the efficacy of ethyl 2-methyl-6-nitro:

- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro experiments showed that ethyl 2-methyl-6-nitro reduced the viability of MCF-7 breast cancer cells by over 70% at a concentration of 100 µM after 48 hours of treatment .

- Anti-inflammatory Activity in Animal Models : In a controlled study using rats with induced paw edema, treatment with ethyl 2-methyl-6-nitro significantly decreased swelling compared to the control group, indicating its potential as an anti-inflammatory agent .

Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare nitro-substituted benzoxazine derivatives like Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

- Methodological Answer : The synthesis typically involves sequential alkylation and cyclization steps. For example, 2-aminophenol derivatives can undergo regioselective O-alkylation with α-bromoesters (e.g., ethyl 2,3-dibromopropionate) under basic conditions (e.g., K₂CO₃ in acetone), followed by intramolecular cyclization catalyzed by Cu(I) . The nitro group is introduced either via direct nitration of the aromatic ring or through substitution reactions using nitro-containing precursors. Purification often involves solvent extraction (e.g., EtOAc/water) and crystallization .

Q. How does the nitro group at position 6 influence the physicochemical properties and reactivity of benzoxazine derivatives?

- Methodological Answer : The nitro group is a strong electron-withdrawing substituent that enhances electrophilic reactivity at the aromatic ring, facilitating further functionalization (e.g., reduction to amines or nucleophilic substitutions). It also increases molecular polarity, affecting solubility and chromatographic behavior. Spectroscopic techniques like IR (ν ~1520 cm⁻¹ for NO₂ asymmetric stretching) and NMR (downfield shifts in aromatic protons) are critical for confirming its presence .

Q. Which analytical techniques are essential for structural elucidation and purity assessment of benzoxazine derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and confirms regiochemistry, especially for enantiomers .

- HPLC with chiral stationary phases : Essential for enantiopurity analysis (e.g., >99.5% ee achieved via preparative HPLC) .

- Mass spectrometry (MS) and NMR : Confirm molecular weight and substituent positions, respectively. For example, ¹H NMR reveals splitting patterns for diastereotopic protons in the dihydrooxazine ring .

Advanced Research Questions

Q. What are the key challenges in achieving enantioselective synthesis of this compound, and how can racemization be mitigated?

- Methodological Answer : Racemization often occurs during SN2 reactions due to intermediate α-bromoacrylate formation. To mitigate this:

- Optimize reaction conditions : Shorter reaction times (<48 h) and lower temperatures (e.g., rt instead of reflux) reduce dehydrohalogenation side reactions .

- Preparative HPLC enantioseparation : Multigram-scale separation using chiral columns (e.g., amylose-based) resolves enantiomers with >99.5% ee when asymmetric synthesis fails .

- Monitor racemization kinetics : Use polarimetry or ECD spectroscopy to track optical activity during synthesis .

Q. How can regioselective functionalization of the benzoxazine core be achieved, and what factors dictate positional selectivity?

- Methodological Answer :

- Vilsmeier-Haack formylation : Targets position 7 in N-benzyl derivatives due to electron-donating effects of the benzyl group .

- Rieche formylation (HCOOH/POCl₃) : Favors position 6 in unsubstituted benzoxazines, influenced by steric and electronic effects of substituents (e.g., methyl or halogens at position 6 block formylation) .

- Directing groups : Electron-donating groups (e.g., -OCH₃) at position 4 enhance electrophilic substitution at position 8, while electron-withdrawing groups (e.g., -NO₂) divert reactivity to position 5 .

Q. What structural features of benzoxazine derivatives correlate with topoisomerase I inhibition, and how can SAR guide drug design?

- Methodological Answer :

- Critical substituents : A chloro or methyl group at position 6 (e.g., BONC-013, IC₅₀ = 0.0006 µM) enhances poisoning activity by stabilizing DNA-enzyme adducts. The 3-oxo group is essential for catalytic inhibition .

- Mechanistic insights : Non-intercalative binding (confirmed via EMSA) suggests direct interaction with the enzyme’s active site. Modifying the carboxylate side chain (e.g., ethyl to acetamide) improves membrane permeability .

- SAR studies : Systematic substitution at positions 2, 4, and 6 using combinatorial libraries identifies analogs with dual 5-HT1A/serotonin transporter affinity, relevant for CNS drug development .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported regioselectivity outcomes during benzoxazine functionalization?

- Methodological Answer : Contradictions often arise from varying reaction conditions or substituent effects. For example:

- Base selection : K₂CO₃ vs. DBU alters alkylation pathways, leading to different intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions, while non-polar solvents (e.g., toluene) may shift reactivity .

- Validation : Cross-validate results using computational modeling (DFT for charge distribution) and isotopic labeling to track substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.